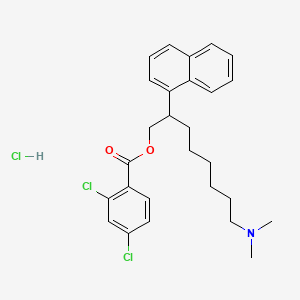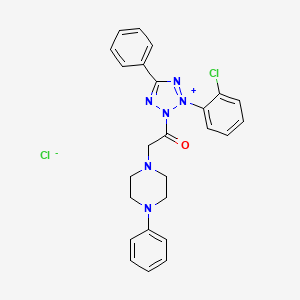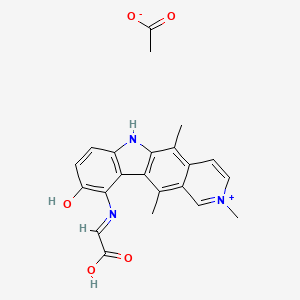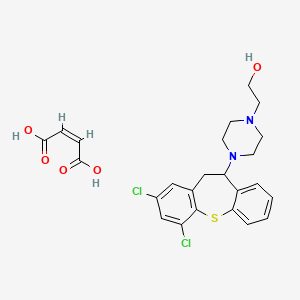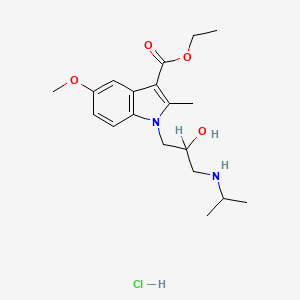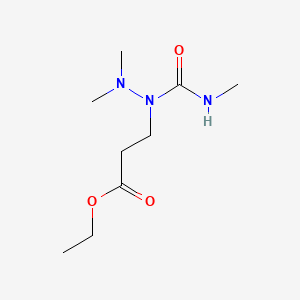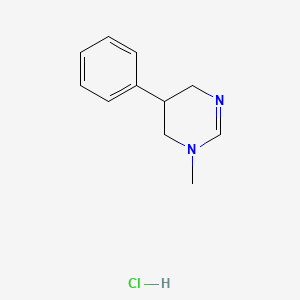![molecular formula C18H19N3O8S B12757002 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium CAS No. 103443-53-4](/img/structure/B12757002.png)
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is a complex organic compound with a unique structure that combines sulfonate, carboxylate, and diazonium functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium typically involves multiple steps. The starting material is often a benzene derivative, which undergoes sulfonation to introduce the sulfonate group. This is followed by carboxylation to add the carboxylate groups. The final step involves diazotization, where an amino group is converted into a diazonium group using nitrous acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and carboxylic acids.
Reduction: Reduction can convert the diazonium group into an amino group.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic and carboxylic acids, while reduction yields amines. Substitution reactions can produce a variety of aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity makes it useful in various applications, such as forming stable azo compounds in dye production or labeling biomolecules in biochemical research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Diazo-3,5-dicarboxybenzenesulfonate: Similar structure but lacks the ethyl(2-hydroxyethyl)amino group.
3,5-Dicarboxybenzenesulfonic acid: Lacks the diazonium group.
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium: Lacks the sulfonate and carboxylate groups.
Uniqueness
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of both diazonium and sulfonate groups makes it particularly versatile in organic synthesis and industrial applications.
Properties
CAS No. |
103443-53-4 |
|---|---|
Molecular Formula |
C18H19N3O8S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium |
InChI |
InChI=1S/C10H14N3O.C8H6O7S/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6,14H,2,7-8H2,1H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
KPVOXRNTJWERIJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


